Positional Selectivity: 5-Furan-2-carboxamido vs. 6-Furan-2-carboxamido Regioisomer — Vector Angle and PDE4 Pharmacophore Fit
The 5-substituted regioisomer places the furan-2-carboxamido group at the benzofuran position para to the ring oxygen, whereas the 6-substituted isomer (CAS not independently assigned; cataloged as ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate) orients the amide meta to the ring oxygen. In the Darwin Discovery benzofuran-carboxamide PDE4 inhibitor series, the 5-position substitution consistently yielded superior PDE4 inhibitory potency compared to 4-, 6-, or 7-substituted analogs, attributed to optimal alignment of the carboxamide NH with the invariant Gln-369 residue in the PDE4 catalytic pocket [1]. Although direct IC₅₀ data for the title compound have not been published in primary literature, the patent structure–activity relationship (SAR) tables for closest analogs demonstrate that moving the acylamino group from position 5 to position 6 on the benzofuran core reduces PDE4 inhibitory activity by approximately 5- to 20-fold across multiple matched molecular pairs [1].
| Evidence Dimension | Positional effect on PDE4 inhibitory potency (fold-change in IC₅₀ for 5- vs. 6-acylamino substitution on benzofuran-2-carboxylate scaffold) |
|---|---|
| Target Compound Data | 5-furan-2-carboxamido substitution (title compound); quantitative IC₅₀ not publicly disclosed for this specific compound |
| Comparator Or Baseline | 6-acylamino-benzofuran-2-carboxylate analogs in patent US 5,925,636: typical 5- to 20-fold loss in PDE4 inhibition potency vs. matched 5-substituted analogs |
| Quantified Difference | Approximately 5- to 20-fold potency advantage for 5-substituted over 6-substituted analogs (class-level SAR inference; no direct head-to-head data for the title compound) |
| Conditions | Human recombinant PDE4 enzyme inhibition assay; patent US 5,925,636 / WO 97/44337 SAR tables |
Why This Matters
For procurement decisions in PDE4-targeted drug discovery, the 5-substituted regioisomer is the mechanistically validated substitution pattern, and selecting the 6-substituted analog would predictably compromise target engagement.
- [1] Dyke, H. J.; Lowe, C.; Montana, J. G. Benzofuran Carboxamides and Their Therapeutic Use. U.S. Patent 5,925,636, July 20, 1999. (See SAR tables comparing 5-acylamino vs. 6-acylamino benzofuran-2-carboxamides). View Source
